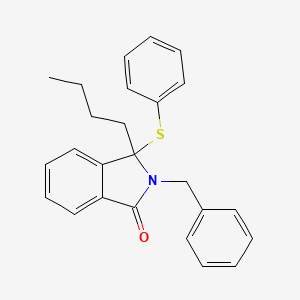
2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a benzyl group, a butyl group, and a phenylsulfanyl group attached to an isoindoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is to start with the isoindoline core and introduce the benzyl, butyl, and phenylsulfanyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyl, butyl, and phenylsulfanyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The benzyl, butyl, and phenylsulfanyl groups contribute to its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one include other isoindoline derivatives with different substituents, such as:
- 2-Benzyl-3-phenylpropene
- 2-Benzyl-1-phenyl-2-propene
- 2-Benzyl-3-phenyl-propen
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the benzyl, butyl, and phenylsulfanyl groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
647826-90-2 |
|---|---|
Formule moléculaire |
C25H25NOS |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2-benzyl-3-butyl-3-phenylsulfanylisoindol-1-one |
InChI |
InChI=1S/C25H25NOS/c1-2-3-18-25(28-21-14-8-5-9-15-21)23-17-11-10-16-22(23)24(27)26(25)19-20-12-6-4-7-13-20/h4-17H,2-3,18-19H2,1H3 |
Clé InChI |
HIGGRCZGLZNZKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


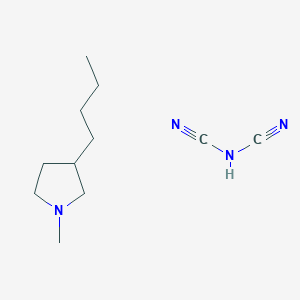
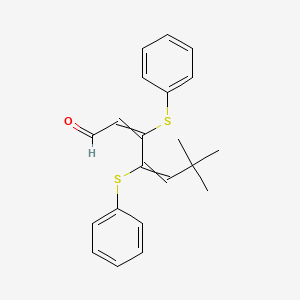
![Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-](/img/structure/B12580953.png)

![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)

![6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one](/img/structure/B12580984.png)

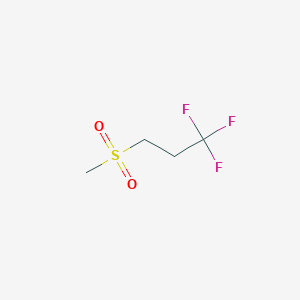

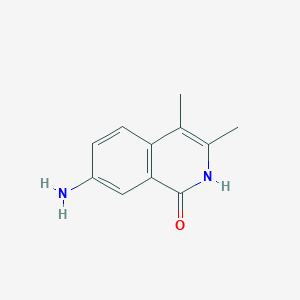
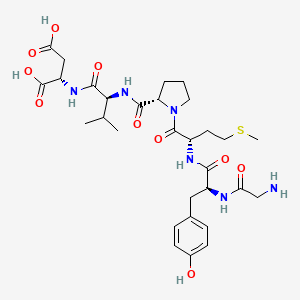
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)
![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
